L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl-
Overview
Description
L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- is a complex peptide compound that combines several amino acids, including L-glutamine, L-arginine, glycine, and L-proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protective groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA and scavengers.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized to ensure high yield and minimal side reactions.
Chemical Reactions Analysis
Types of Reactions
L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific functional groups within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the peptide, while reduction may produce reduced forms.
Scientific Research Applications
L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for potential therapeutic applications, including wound healing and immune modulation.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Interact with cell surface receptors to initiate signaling cascades.
Modulate Enzyme Activity: Influence the activity of enzymes involved in metabolic pathways.
Affect Gene Expression: Alter the expression of genes related to cellular functions.
Comparison with Similar Compounds
Similar Compounds
L-Glutamine: A single amino acid involved in various metabolic processes.
L-Arginine: An amino acid known for its role in nitric oxide production.
Glycyl-L-arginine: A dipeptide with potential biological activity.
Uniqueness
L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- is unique due to its specific combination of amino acids, which may confer distinct biological and chemical properties not observed in simpler peptides or individual amino acids.
This detailed article provides a comprehensive overview of L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl-, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44N12O7/c25-13(4-1-9-31-23(27)28)19(39)33-12-18(38)34-14(5-2-10-32-24(29)30)21(41)36-11-3-6-16(36)20(40)35-15(22(42)43)7-8-17(26)37/h13-16H,1-12,25H2,(H2,26,37)(H,33,39)(H,34,38)(H,35,40)(H,42,43)(H4,27,28,31)(H4,29,30,32)/t13-,14-,15-,16-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVPSEAQQQYHDR-VGWMRTNUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCCN=C(N)N)N)C(=O)NC(CCC(=O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44N12O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433323 | |
Record name | L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299957-97-4 | |
Record name | L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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